Cytotoxicity: Cemadotin vs. Dolastatin 15 and MMAE
Cemadotin demonstrates potent in vitro cytotoxicity comparable to dolastatin 15 and the widely used ADC payload MMAE. Its IC₅₀ of 0.1 nM establishes it within the high-potency tier of microtubule inhibitors, distinguishing it from less potent analogs like MMAF (IC₅₀ ~100-200 nM) [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.1 nM |
| Comparator Or Baseline | Dolastatin 15: 0.1 nM; MMAE: 0.00019 µM (0.19 nM) on KB cells; MMAF: 105-257 nM (various cell lines) |
| Quantified Difference | Comparable to dolastatin 15 and MMAE; ~1000-fold more potent than MMAF |
| Conditions | Cancer cell line viability assays (e.g., HEK 293, F9, HL60 for cemadotin; KB for MMAE; Karpas 299, H3396, 786-O, Caki-1 for MMAF) |
Why This Matters
Procurement decisions for highly potent cytotoxic payloads require precise potency alignment with the intended ADC therapeutic window, and this data positions cemadotin as a high-potency alternative to MMAE with a distinct metabolic and binding profile.
- [1] de Arruda M, Cocchiaro CA, Nelson CM, Grinnell CM, Janssen B, Haupt A, Barlozzari T. LU103793 (NSC D-669356): a synthetic peptide that interacts with microtubules and inhibits mitosis. Cancer Res. 1995 Jul 15;55(14):3085-92. PMID: 7606731. View Source
